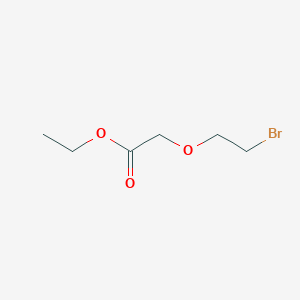![molecular formula C13H16N4O2 B6266713 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 1516676-27-9](/img/no-structure.png)
3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, also known as 3-APM, is a synthetic compound used in a variety of scientific research applications. It is a heterocyclic compound that has been studied for its potential uses in medicinal chemistry, pharmacology, and biochemistry. 3-APM has been found to have a variety of biochemical and physiological effects that make it a valuable tool in the laboratory.
科学的研究の応用
3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been studied for its potential uses in medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been used as a tool to study the structure-activity relationships of drug molecules. In pharmacology, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been studied for its potential use as a drug molecule, and in biochemistry, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been used to study the effects of small molecules on cellular processes.
作用機序
The mechanism of action of 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is not fully understood, but it is believed to act as an agonist of certain G-protein coupled receptors (GPCRs). GPCRs are proteins that are involved in a variety of cellular processes, and agonists are molecules that bind to GPCRs and activate them. It is believed that 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione binds to GPCRs and activates them, leading to changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione have been studied in a variety of systems. In cell cultures, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to increase the production of certain proteins, such as cyclic AMP, which is involved in a variety of cellular processes. In animal models, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to increase the activity of certain enzymes, such as tyrosine hydroxylase, which is involved in the production of dopamine. In humans, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to increase the production of certain hormones, such as cortisol, which is involved in the regulation of stress.
実験室実験の利点と制限
The use of 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione in laboratory experiments has both advantages and limitations. One advantage of using 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is that it is a relatively simple compound that can be synthesized in a short amount of time. Additionally, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to have a variety of biochemical and physiological effects in a variety of systems, making it a useful tool for studying cellular processes. However, the mechanism of action of 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is not fully understood, and it has not been extensively studied in humans, so its use in laboratory experiments should be done with caution.
将来の方向性
The potential future directions for 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione are numerous. One potential future direction is to further study the mechanism of action of 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, as this could lead to a better understanding of its potential uses in medicinal chemistry, pharmacology, and biochemistry. Additionally, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione could be studied in human clinical trials to further assess its safety and efficacy. Finally, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione could be used as a tool to study the effects of small molecules on cellular processes, as this could lead to the development of novel drugs and therapies.
合成法
3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione can be synthesized by a variety of methods, including the condensation of 2-aminopyridine and formaldehyde, followed by a cyclization reaction with a base. This method is a two-step process that is relatively simple and can be completed in a short amount of time. Other methods for the synthesis of 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione include the condensation of 2-aminopyridine and an aldehyde, followed by a cyclization reaction with a base, or the condensation of 2-aminopyridine and an aldehyde, followed by a cyclization reaction with an acid.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione' involves the reaction of a spirocyclic lactam with an aminopyridine derivative.", "Starting Materials": [ "Spirocyclic lactam", "6-aminopyridine", "Methyl iodide", "Sodium hydride", "Dimethylformamide (DMF)", "Chloroform" ], "Reaction": [ "Step 1: Synthesis of 3-(hydroxymethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione by reacting spirocyclic lactam with sodium hydride in DMF.", "Step 2: Protection of the hydroxyl group by reacting the product from step 1 with methyl iodide in DMF.", "Step 3: N-alkylation of 6-aminopyridine with the product from step 2 in DMF.", "Step 4: Cyclization of the product from step 3 with sodium hydride in DMF to form the desired compound.", "Step 5: Purification of the product by extraction with chloroform." ] } | |
CAS番号 |
1516676-27-9 |
分子式 |
C13H16N4O2 |
分子量 |
260.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



